

# Glutarimide Functionalization for PROTAC Linker Attachment: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Glutarimide*

Cat. No.: *B196013*

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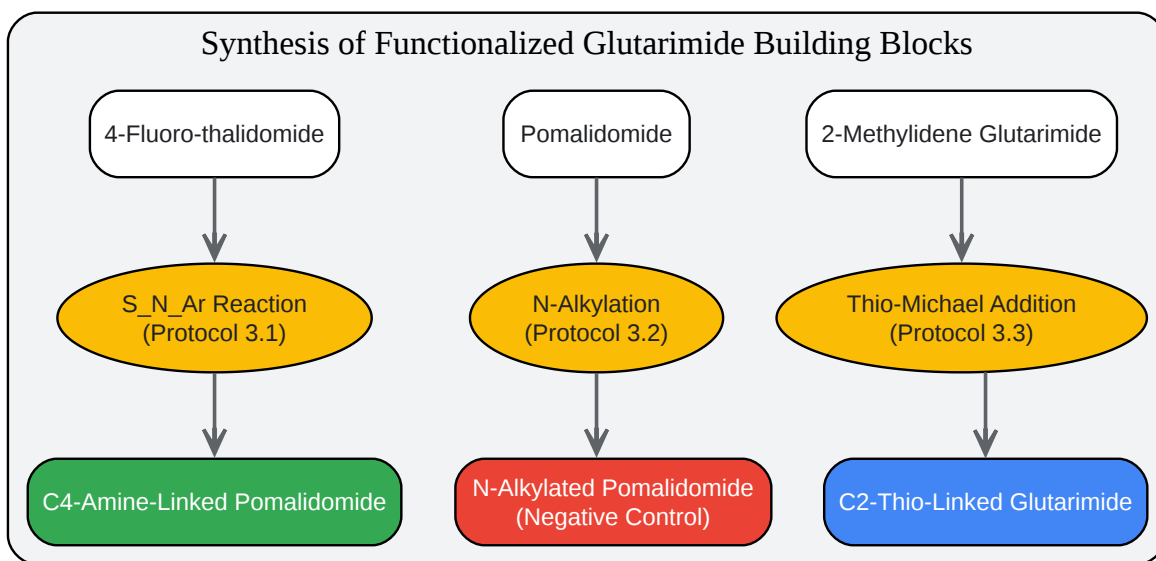
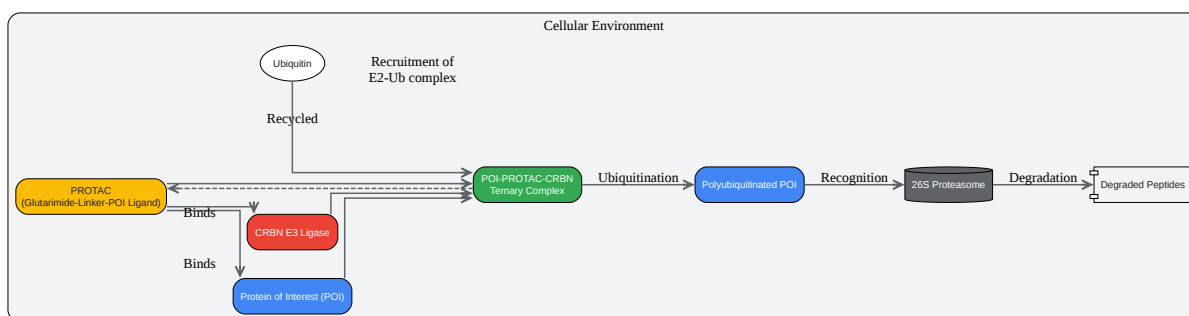
For Researchers, Scientists, and Drug Development Professionals

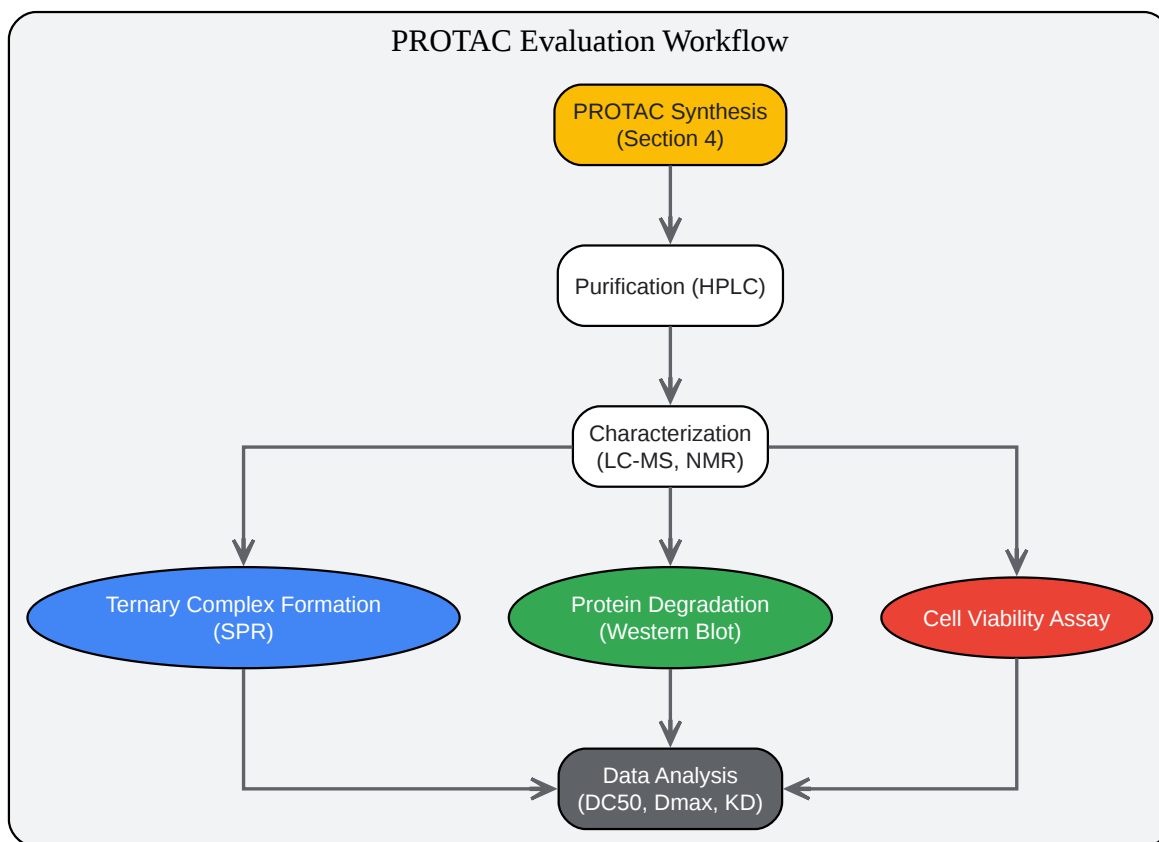
This document provides detailed application notes and experimental protocols for the functionalization of **glutarimide**-based E3 ligase ligands, specifically derivatives of thalidomide and pomalidomide, for their incorporation into Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. The **glutarimide** moiety is a critical component for binding to the Cereblon (CRBN) E3 ligase. The strategic functionalization of this ligand is paramount for the successful design and synthesis of potent and selective PROTACs.

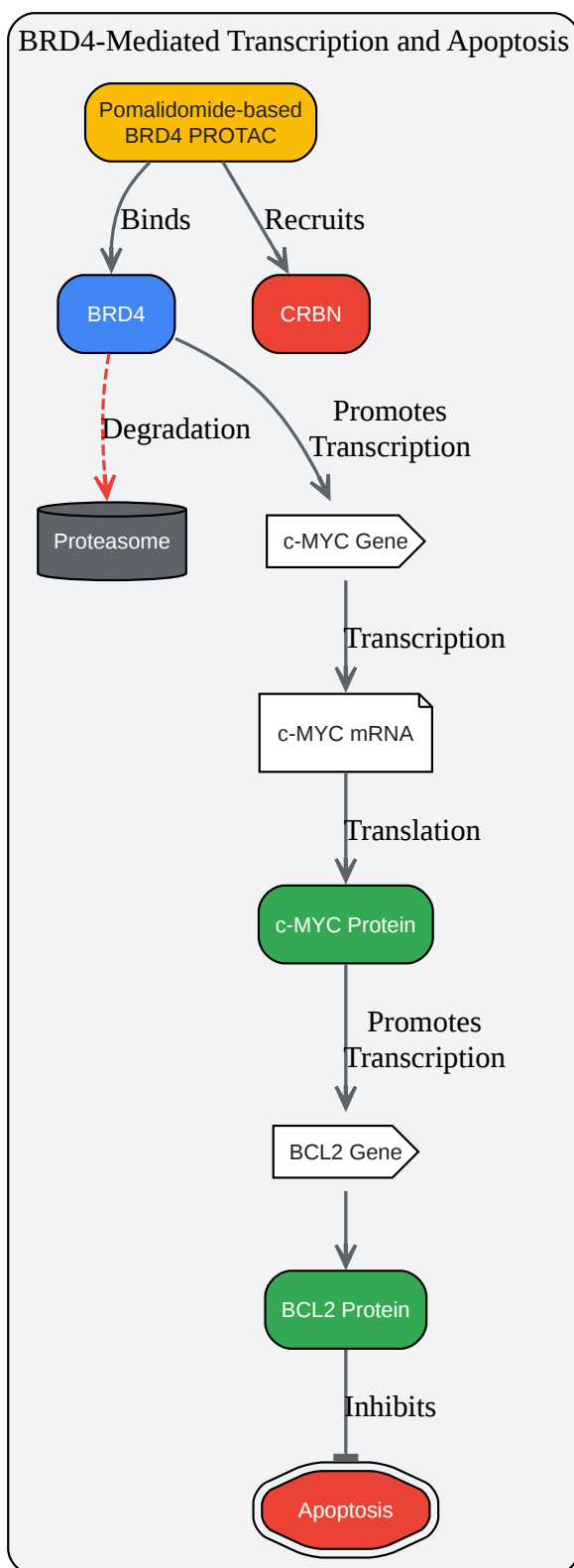
## Overview of Glutarimide-Based PROTACs

PROTACs are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. [1] **Glutarimide**-containing molecules, such as thalidomide and pomalidomide, are widely used to recruit the CRBN E3 ligase. [2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein. [3] The nature of the linker and its attachment point on the **glutarimide** ligand significantly influences the stability and efficacy of this ternary complex. [4] [5]

Diagram 1: General Mechanism of Action for a **Glutarimide**-Based PROTAC







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